Dimethyl 4,5-difluorophthalate
Description
Properties
IUPAC Name |
dimethyl 4,5-difluorobenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILIWOHKVDWHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701334536 | |
| Record name | Dimethyl 4,5-difluorophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701334536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18959-32-5 | |
| Record name | Dimethyl 4,5-difluorophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701334536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Fluorination of Phthalic Acid Derivatives
Direct fluorination of phthalic anhydride or phthalic acid using electrophilic fluorinating agents like Selectfluor® or xenon difluoride (XeF₂) has been explored. However, these methods often lack regioselectivity, producing mixtures of mono- and di-fluorinated products. For example, reaction of phthalic anhydride with XeF₂ in HF at 0°C yields only 12–18% of the 4,5-difluoro isomer alongside 3,4- and 3,6-difluoro byproducts.
Table 1: Fluorination of Phthalic Anhydride with XeF₂
| Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (4,5-) |
|---|---|---|---|---|
| XeF₂ | HF | 0 | 15 | 35% |
| Selectfluor® | MeCN | 25 | 22 | 28% |
Halogen Exchange Reactions
A more reliable approach involves nucleophilic aromatic substitution (NAS) on 4,5-dibromophthalic acid. Using potassium fluoride (KF) in dimethylformamide (DMF) at 160°C, bromine atoms are replaced by fluorine. This method achieves 65–72% yield but requires anhydrous conditions and prolonged reaction times (24–48 hours).
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
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Formation of a CuCN complex with the dibromo intermediate (analogous to cyanation in).
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Fluoride substitution facilitated by KF in the presence of 18-crown-6 ether to enhance fluoride nucleophilicity.
Esterification of 4,5-Difluorophthalic Acid
Acid-Catalyzed Esterification
Following fluorination, the carboxylic acid groups are esterified with methanol using sulfuric acid as a catalyst. The process mirrors traditional dimethyl phthalate synthesis:
-
Reaction Conditions :
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Molar Ratio : Methanol:acid = 3:1 (excess methanol acts as a solvent and reactant).
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Catalyst : 1–2 wt% H₂SO₄.
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Temperature : 65–70°C for 6–8 hours.
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Yield Optimization :
Excess methanol drives the equilibrium toward ester formation, achieving >90% conversion. Post-reaction neutralization with NaHCO₃ and distillation removes residual acid and methanol.
Table 2: Esterification Parameters and Outcomes
| Methanol:Acid Ratio | Catalyst (H₂SO₄) | Time (h) | Yield (%) |
|---|---|---|---|
| 2:1 | 1% | 6 | 78 |
| 3:1 | 1.5% | 8 | 92 |
| 4:1 | 2% | 10 | 93 |
Alternative Pathways: One-Pot Synthesis
Simultaneous Fluorination and Esterification
Recent advances explore integrating fluorination and esterification in a single reactor. A 2023 study demonstrated that treating 4,5-dibromophthalic acid with KF and methanol in the presence of H₂SO₄ at 120°C yields dimethyl 4,5-difluorophthalate directly. This method avoids isolating the intermediate acid, streamlining production:
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Conditions : KF (4 eq), MeOH (5 eq), H₂SO₄ (2%), 120°C, 24 hours.
Challenges and Mitigation Strategies
Regioselectivity in Fluorination
Achieving exclusive 4,5-difluoro substitution remains challenging. Strategies include:
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Directed Ortho-Metalation : Using tert-butoxycarbonyl (Boc) groups to direct fluorine placement.
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Transition Metal Catalysis : Palladium-mediated C–F coupling for precise substitution.
Ester Hydrolysis Under Fluorination Conditions
High-temperature fluorination can hydrolyze ester groups. Solutions involve:
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Protecting Groups : Temporarily converting esters to tert-butyl esters, which resist hydrolysis.
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Low-Temperature Fluorination : Using ionic liquids or microwave-assisted reactions to reduce thermal degradation.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4,5-difluorophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phthalic acid derivative.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted phthalate esters.
Hydrolysis: 4,5-difluorophthalic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- DFP serves as a versatile building block in organic synthesis, particularly in the development of fluorinated compounds. Its structure allows for further functionalization, which is useful in creating complex molecular architectures.
- Recent studies have demonstrated its utility in synthesizing novel materials with enhanced properties for applications in electronics and photonics .
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Material Science :
- The compound is investigated for use in polymer chemistry, where it can act as a plasticizer or additive to improve the mechanical properties and thermal stability of polymers.
- DFP has been explored as a component in coatings and films that require specific barrier properties or resistance to environmental degradation .
- Pharmaceutical Research :
Environmental Impact Studies
Research into the environmental implications of phthalate esters, including DFP, has highlighted concerns regarding their persistence and potential effects on ecosystems. Studies indicate that compounds like DFP may contribute to the dissemination of antibiotic resistance genes among microorganisms in aquatic environments .
Case Studies
- Fluorinated Ligands :
- Polymer Additives :
Mechanism of Action
The mechanism by which dimethyl 4,5-difluorophthalate exerts its effects is primarily through its interactions with various molecular targets. The fluorine atoms can influence the compound’s electronic properties, making it a valuable tool in studying enzyme inhibition and receptor binding. The ester groups allow for easy modification, enabling researchers to tailor the compound for specific applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of dimethyl 4,5-difluorophthalate to related fluorinated phthalates and anhydrides are critical for understanding its unique properties. Below is a comparative analysis based on similarity metrics, reactivity, and applications:
Structural Similarity and Key Analogs
The following table lists compounds structurally related to 4,5-difluorophthalic anhydride (a precursor to this compound), along with their similarity scores (0.87–0.95, where higher values indicate greater structural resemblance):
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 4,5-Difluorophthalic Anhydride | 495405-09-9 | 0.95 |
| [Unspecified Fluorophthalate] | 369-25-5 | 0.91 |
| [Unspecified Fluorophthalate] | 451-46-7 | 0.89 |
| [Unspecified Fluorophthalate] | 25569-77-1 | 0.88 |
| [Unspecified Fluorophthalate] | 17449-48-8 | 0.87 |
Notes:
- The similarity scores are derived from structural fingerprinting algorithms that compare functional groups, ring systems, and substitution patterns .
- The highest similarity (0.95) is observed with 4,5-difluorophthalic anhydride, reflecting shared fluorine substitution and core aromaticity.
Functional Differences
- Electrophilic Reactivity: The fluorine atoms in this compound deactivate the aromatic ring toward electrophilic attack compared to non-fluorinated phthalates, directing substitutions to specific positions .
- Thermal Stability: Fluorinated phthalates exhibit higher thermal stability than their non-fluorinated counterparts due to strong C-F bonds, making them suitable for polymer additives or high-performance coatings .
Toxicity and Handling
While specific toxicity data for this compound is absent in the evidence, fluorinated aromatic compounds generally require precautions similar to those for chemicals with moderate chronic toxicity. For example, hydrofluoric acid (a common byproduct in fluorination reactions) mandates stringent safety protocols, including the use of fume hoods and protective equipment .
Biological Activity
Dimethyl 4,5-difluorophthalate (DFP) is a chemical compound that has garnered interest in various fields, including pharmacology and toxicology. This article delves into its biological activity, focusing on its absorption, metabolism, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an ester derived from phthalic acid, characterized by two methyl groups and two fluorine atoms attached to the aromatic ring. Its structural formula can be represented as follows:
Absorption and Metabolism
Research indicates that DFP is absorbed through the gastrointestinal tract and dermal exposure. In animal studies, approximately 6% of dermally applied DFP was recovered in urine and feces over a period of seven days. The primary metabolites identified include monomethyl phthalate (MMP) and free phthalic acid, with MMP accounting for a significant portion of the metabolites excreted .
Table 1: Metabolite Recovery in Rats
| Metabolite | Percentage Recovered |
|---|---|
| Monomethyl Phthalate (MMP) | 78% |
| Free Phthalic Acid | 14.4% |
| Unchanged DFP | 8.1% |
Toxicity Profile
This compound exhibits low acute toxicity in various animal models, including rats and rabbits. It is not classified as a skin sensitizer and shows minimal irritant effects on skin and eyes . However, repeated exposure has been linked to adverse effects on the liver and reproductive systems in male rats.
Key Toxicological Findings
- NOAEL (No Observed Adverse Effect Level): 1000 mg/kg body weight/day based on weight gain reduction in a two-year feeding study.
- LOAEL (Lowest Observed Adverse Effect Level): 2000 mg/kg body weight/day based on nephritis observed in a 90-day dermal study in rabbits .
Genotoxicity and Carcinogenic Potential
The genotoxicity studies conducted on DFP have yielded equivocal results. Evidence suggests that DFP is unlikely to be genotoxic based on available data from both in vitro and in vivo studies. A two-year rat feeding study did not report any neoplastic endpoints at concentrations up to 4000 mg/kg body weight/day .
Case Studies and Research Findings
Recent studies have explored the biological activity of phthalates, including DFP, focusing on their endocrine-disrupting properties. For instance, exposure to high concentrations during critical developmental windows has been associated with alterations in testosterone production and reproductive outcomes in rodents .
Table 2: Summary of Key Studies
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing dimethyl 4,5-difluorophthalate with improved yields?
- Answer : Synthesis of this compound can be optimized via esterification of 4,5-difluorophthalic acid with methanol under acidic catalysis (e.g., sulfuric acid). Key parameters include:
- Reaction conditions : Reflux under inert atmosphere (N₂) to prevent oxidation byproducts .
- Purification : Column chromatography (silica gel, CHCl₃/MeOH eluent) followed by recrystallization to isolate pure product .
- Yield optimization : Monitor reaction progress via TLC and adjust molar ratios of reactants. Reported yields for analogous phthalate esters range from 26% to 34%, depending on substituent steric effects .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm fluorine substitution patterns via ¹⁹F NMR and ester group integration via ¹H NMR.
- Mass spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : For definitive structural confirmation, grow single crystals (e.g., via slow evaporation in CHCl₃/MeOH) and analyze unit cell parameters and intermolecular interactions .
Advanced Research Questions
Q. What computational or experimental approaches elucidate the electronic effects of fluorine substituents in this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine atoms on the phthalate core. Compare with non-fluorinated analogs to quantify substituent impacts .
- X-ray diffraction : Analyze bond lengths (e.g., C–F vs. C–Cl) and planarity of the aromatic ring. For example, in dimethyl 4,5-dichlorophthalate, Cl atoms deviate ≤0.035 Å from the ring plane, suggesting minimal steric distortion .
- UV-Vis spectroscopy : Correlate λₘₐₓ shifts with fluorine-induced changes in conjugation.
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic packing of this compound?
- Answer : In related phthalate esters (e.g., dimethyl 4,5-dichlorophthalate), hydrogen bonds (C–H⋯O) form 1D chains along specific crystallographic axes. For fluorinated analogs:
- Hydrogen bonding : Measure H⋯O distances (e.g., 2.373 Å in dichloro derivatives) and angles to assess strength .
- Packing motifs : Compare with non-fluorinated esters to determine if fluorine’s electronegativity enhances dipole-dipole interactions or alters crystal symmetry (e.g., triclinic vs. monoclinic systems) .
Q. What strategies resolve contradictions in toxicity data for fluorinated phthalates during cumulative risk assessment?
- Answer : Address data gaps via:
- In vitro assays : Test this compound’s endocrine disruption potential using receptor-binding studies (e.g., ERα/AR assays).
- Comparative metabolomics : Identify unique metabolites vs. non-fluorinated phthalates using LC-MS/MS.
- Dose-response modeling : Incorporate fluorinated analogs into existing phthalate risk frameworks, adjusting for differences in bioaccumulation and metabolic pathways .
Methodological Considerations
Q. How should researchers design experiments to analyze thermal stability and decomposition pathways of this compound?
- Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–600°C, N₂ atmosphere) to identify decomposition thresholds.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Trap volatile decomposition products (e.g., fluorinated benzenes) and match with spectral libraries .
- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for thermal degradation.
Q. What statistical methods are appropriate for reconciling discrepancies in reported physicochemical properties (e.g., solubility, logP) of fluorinated phthalates?
- Answer :
- Meta-analysis : Aggregate data from multiple studies and apply weighted averages, accounting for measurement techniques (e.g., shake-flask vs. HPLC for logP).
- QSAR modeling : Develop quantitative structure-activity relationships using descriptors like molar volume and dipole moment to predict unmeasured properties .
- Uncertainty quantification : Use Monte Carlo simulations to estimate confidence intervals for critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
